molecular formula C13H17NO2 B3208436 (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-50-8

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B3208436
CAS RN: 1049978-50-8
M. Wt: 219.28 g/mol
InChI Key: UGWHKXCVUWCXIU-PWSUYJOCSA-N
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Description

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid, also known as MPAC, is a chiral building block used in the synthesis of various bioactive compounds. MPAC has attracted attention due to its unique structural and stereochemical features, making it a valuable tool in the development of new drugs and therapeutic agents.

Mechanism of Action

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid's mechanism of action is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as proteases, which are involved in various biological processes.
Biochemical and Physiological Effects
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antiviral, and antitumor activities. (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid in lab experiments is its high stereochemical purity, which allows for precise control over the stereochemistry of the synthesized compounds. However, one limitation is that (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid can be expensive and difficult to synthesize in large quantities.

Future Directions

There are several future directions for the research and development of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid. One area of interest is the synthesis of new bioactive compounds using (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid as a building block. Another area of interest is the investigation of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid's potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid's mechanism of action and its potential therapeutic applications.

Scientific Research Applications

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various biologically active compounds, including protease inhibitors, antiviral agents, and anti-inflammatory drugs. (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10/h2-5,10,12,14H,6-8H2,1H3,(H,15,16)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHKXCVUWCXIU-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid
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Reactant of Route 6
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid

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